

# Application Note: Flow Cytometry Analysis of T Cells Treated with Peptide P60

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## Compound of Interest

Compound Name: Peptide P60

Cat. No.: B11932136

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## Introduction

**Peptide P60** is a synthetic 15-mer peptide that has been identified as an inhibitor of regulatory T cell (Treg) function.<sup>[1]</sup> Tregs, characterized by the expression of the transcription factor FOXP3, play a crucial role in maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor and anti-viral immune responses. **Peptide P60** exerts its effects by binding to FOXP3, thereby inhibiting its nuclear translocation and its ability to suppress the activity of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).<sup>[1]</sup> This inhibition of Treg function leads to enhanced effector T cell (Teff) proliferation and cytokine production, making P60 a promising candidate for immunotherapeutic applications.

This application note provides detailed protocols for the analysis of T cells treated with **Peptide P60** using flow cytometry. The protocols cover the assessment of T cell activation, proliferation, and apoptosis, providing a comprehensive framework for evaluating the immunomodulatory effects of this peptide.

## Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of T cells treated with **Peptide P60**. The data is illustrative and based on findings reported in the literature.

Table 1: Effect of **Peptide P60** on T Cell Proliferation in a Treg Suppression Assay

Treatment Group	Proliferation Index (Teff)	% Suppression
Teff alone	3.5	N/A
Teff + Treg	1.2	65.7%
Teff + Treg + Control Peptide (50 µM)	1.3	62.9%
Teff + Treg + Peptide P60 (50 µM)	2.8	20.0%

Table 2: Analysis of T Cell Activation Markers after **Peptide P60** Treatment

Treatment Group	% CD4+CD69+	% CD8+CD69+	% CD4+CD25+	% CD8+CD25+
Unstimulated T cells	2.1	1.5	5.3	4.8
Stimulated T cells + Control Peptide (50 µM)	25.4	30.1	45.2	40.7
Stimulated T cells + Peptide P60 (50 µM)	42.8	48.9	68.7	62.3

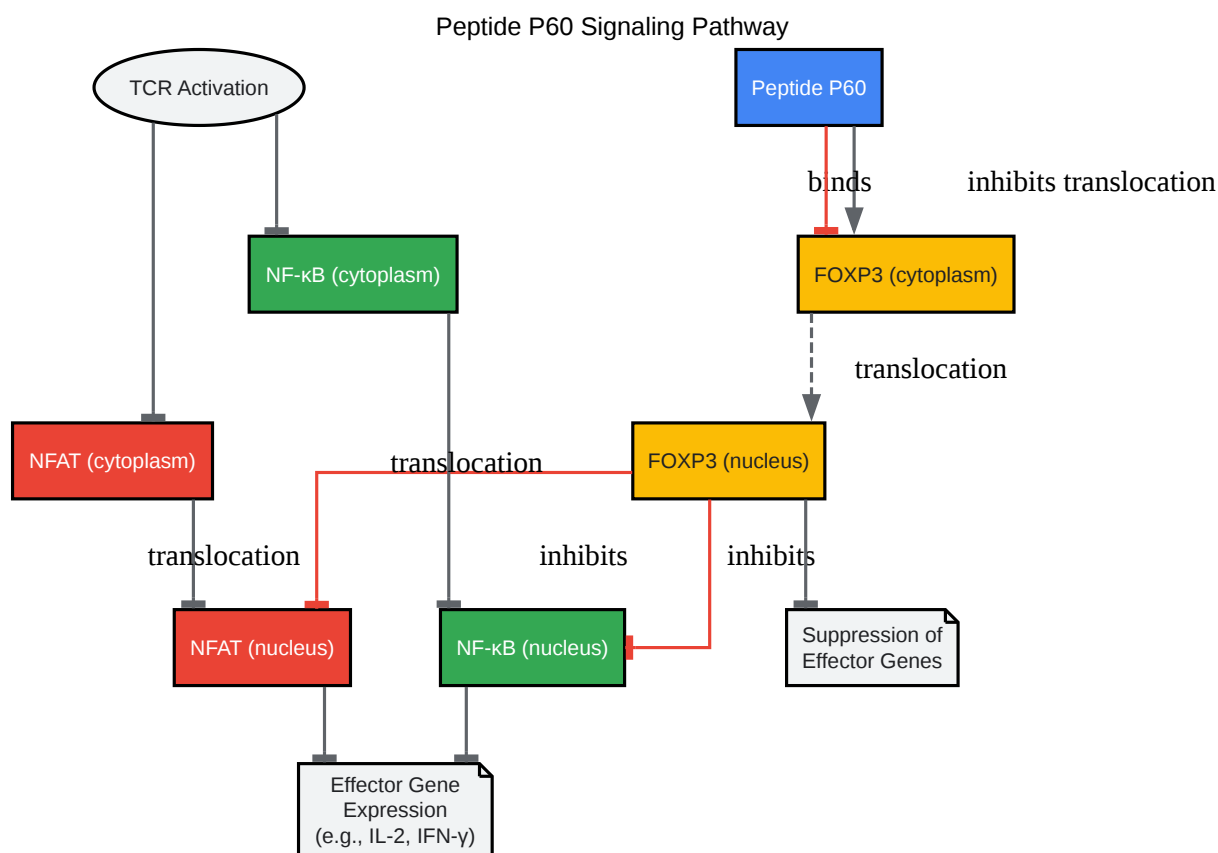
Table 3: Apoptosis Analysis of T Cells Treated with **Peptide P60**

Treatment Group	% Annexin V+ (Early Apoptosis)	% Annexin V+ / 7-AAD+ (Late Apoptosis/Necrosis)
Untreated T cells	4.2	2.1
T cells + Staurosporine (Positive Control)	35.8	15.2
T cells + Peptide P60 (100 $\mu$ M)	5.1	2.5

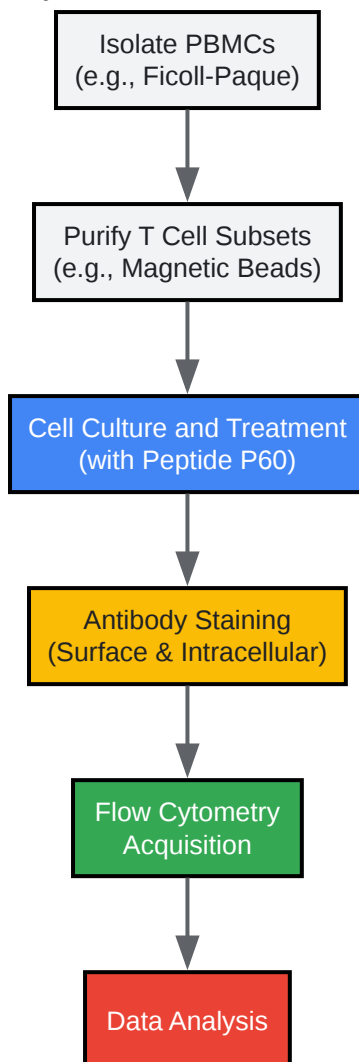
## Signaling Pathways and Experimental Workflows

### Peptide P60 Mechanism of Action

**Peptide P60** inhibits the immunosuppressive function of regulatory T cells by targeting the master transcription factor FOXP3. By preventing FOXP3 from entering the nucleus, P60 relieves the suppression of NF- $\kappa$ B and NFAT, two key transcription factors for T cell activation and effector function.



## Flow Cytometry Workflow for P60-Treated T Cells



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## References

- 1. Foxp3 interacts with nuclear factor of activated T cells and NF- $\kappa$ B to repress cytokine gene expression and effector functions of T helper cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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